Advanced Chemical Profiling and Synthetic Utility of 4-Iodo-6-methoxy-1H-indazole
Advanced Chemical Profiling and Synthetic Utility of 4-Iodo-6-methoxy-1H-indazole
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), halogenated nitrogen-containing heterocycles serve as highly privileged scaffolds. 4-Iodo-6-methoxy-1H-indazole (CAS: 887570-11-8) represents a structurally optimized building block that bridges the gap between potent biological target engagement and versatile synthetic tractability. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in kinase inhibition, and self-validating synthetic protocols designed to maximize yield and purity during scaffold diversification.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of 4-Iodo-6-methoxy-1H-indazole is critical for predicting its behavior in both biological assays and organic synthesis. The quantitative data below establishes the baseline metrics for this compound[1],[2].
Quantitative Data Summary
| Property | Value | Analytical Relevance |
| Chemical Name | 4-Iodo-6-methoxy-1H-indazole | IUPAC Standard |
| CAS Number | 887570-11-8 | Registry Identification[1] |
| Molecular Formula | C8H7IN2O | Stoichiometric Baseline[1] |
| Molecular Weight | 274.06 g/mol | Mass Spectrometry (Nominal)[1] |
| Monoisotopic Mass | 273.9603 g/mol | High-Resolution Mass Spec (HRMS)[2] |
| XLogP3 | ~2.2 | Lipophilicity / Cellular Permeability[2] |
| Topological Polar Surface Area | 37.9 Ų | Oral Bioavailability Predictor[2] |
| Hydrogen Bond Donors | 1 (N1-H) | Kinase Hinge Binding[2] |
| Hydrogen Bond Acceptors | 2 (N2, O-Methoxy) | Target Interaction Vectors[2] |
Structural Causality: Why This Specific Scaffold?
As a Senior Application Scientist, I evaluate building blocks not just by their structure, but by the causality of their functional groups. Every moiety on this molecule serves a distinct, engineered purpose:
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The 1H-Indazole Core (The Anchor): The indazole ring is a classic bidentate hinge-binder. The N1-H acts as a hydrogen bond donor, while the N2 lone pair acts as an acceptor. This dual-action allows the core to anchor deeply into the ATP-binding pockets of receptor tyrosine kinases (RTKs)[2].
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The 6-Methoxy Substituent (The Modulator): The methoxy group exerts an electron-donating (+M) resonance effect, pushing electron density into the aromatic system. This subtly alters the pKa of the indazole nitrogens, strengthening their hydrogen-bonding capacity. Furthermore, it acts as a hydrophobic stabilizer, optimizing the molecule's XLogP3 (~2.2) to enhance cellular permeability without violating Lipinski's Rule of Five[2].
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The 4-Iodo Moiety (The Synthetic Handle): Iodine is specifically chosen over bromine or chlorine due to the thermodynamics of the carbon-halogen bond. The C-I bond is highly polarizable and possesses a lower bond dissociation energy. This facilitates rapid oxidative addition by Palladium(0) catalysts at lower temperatures, allowing chemists to execute cross-coupling reactions without thermally degrading the sensitive indazole core.
Mechanistic Role in Fragment-Based Drug Discovery (FBDD)
Halogenated indazoles have emerged as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a critical target in cholangiocarcinoma and endometrial cancers. The strategic placement of the iodine atom allows researchers to "grow" the fragment into the deeper hydrophobic pockets of the kinase via cross-coupling, while the methoxy group interacts with solvent-exposed regions to maintain solubility[2].
Fig 1. Pharmacophore model and binding causality of the 4-Iodo-6-methoxy-1H-indazole scaffold.
Validated Synthetic Methodologies
To ensure scientific integrity and reproducibility, experimental protocols must be treated as self-validating systems. The following methodology for scaffold diversification relies on strict In-Process Controls (IPCs) rather than arbitrary reaction times.
Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: To selectively functionalize the C4 position with an aryl/heteroaryl group while preserving the unprotected 1H-indazole core, utilizing protocols adapted from high-throughput pharmaceutical workflows[2].
Causality Behind Reagent Selection:
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Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement is kinetically required to accelerate the reductive elimination step, thereby suppressing off-target homocoupling of the boronic acid.
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Solvent System (1,4-Dioxane/H₂O, 4:1 v/v): A biphasic system is strictly mandatory. Dioxane solubilizes the organic indazole and boronic acid, while the aqueous phase dissolves the K₂CO₃ base. The dissolved base is required to form the reactive hydroxyboronate complex, which is the actual species that undergoes transmetalation.
Step-by-Step Execution & Self-Validation:
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Preparation: In a 10 mL microwave-safe vial, charge 4-Iodo-6-methoxy-1H-indazole (1.0 eq, 100 mg), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).
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Degassing (Critical Step): Add 5 mL of the 1,4-Dioxane/H₂O mixture. Sparge the solution with N₂ gas for 5 minutes. Causality: Oxygen must be meticulously purged to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) oxides.
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Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 110°C for 15 minutes. Microwave heating overcomes the activation energy barrier uniformly, preventing localized superheating.
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Self-Validating In-Process Control (IPC): Before proceeding to workup, extract a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.
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Validation Gate: The Extracted Ion Chromatogram (EIC) must show >95% depletion of the starting mass (m/z 275 [M+H]⁺). If this threshold is not met, re-seal and irradiate for an additional 5 minutes. Do not proceed until conversion is analytically confirmed.
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Workup & Purification: Filter the mixture through a tightly packed Celite pad to remove precipitated Pd black. Extract the filtrate with Ethyl Acetate (3 x 10 mL), wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Fig 2. Self-validating synthetic workflow for microwave-assisted Suzuki-Miyaura cross-coupling.
Analytical Validation & Quality Control
For downstream biological assays, the synthesized derivatives of 4-Iodo-6-methoxy-1H-indazole must meet stringent release criteria:
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Purity: >98% as determined by Reverse-Phase HPLC (UV detection at 254 nm).
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Structural Confirmation: ¹H-NMR (400 MHz, DMSO-d₆) must show the characteristic shifting of the indazole core protons, specifically the disappearance of the C4 proton signal (if comparing to an unsubstituted analog) and the preservation of the sharp singlet corresponding to the 6-methoxy group (~3.85 ppm).
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Mass Accuracy: HRMS (ESI-TOF) confirming the exact mass within a 5 ppm error margin.
References
- Chem960 Database, "Cas no 944898-81-1 (3-Iodo-4-methoxy-1H-indazole) and related halogenated isomers", Chem960 Chemical Properties,
- ChemScene, "887570-11-8 | 4-Iodo-6-methoxy-1h-indazole", ChemScene Custom Synthesis,
- Bidepharm, "CAS:885523-20-6, 6-碘-4-甲氧基 - 毕得医药", Bidepharm Physicochemical Properties,
